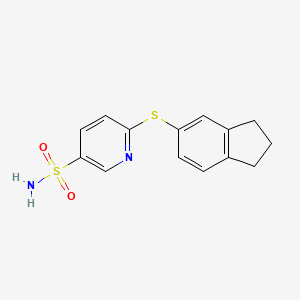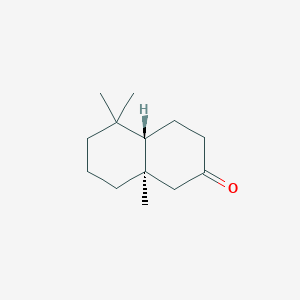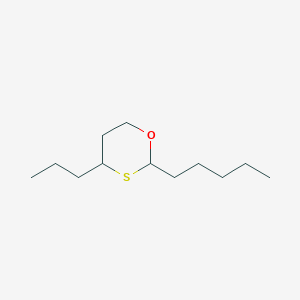
Germane, (4-chlorophenyl)trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Germane, (4-chlorophenyl)trimethyl- is an organogermanium compound with the molecular formula C₉H₁₃ClGe and a molecular weight of 229.29 g/mol . This compound features a germanium atom bonded to a 4-chlorophenyl group and three methyl groups. It is primarily used in research and development settings.
Vorbereitungsmethoden
The synthesis of Germane, (4-chlorophenyl)trimethyl- typically involves the reaction of trimethylgermanium chloride with 4-chlorophenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction .
Analyse Chemischer Reaktionen
Germane, (4-chlorophenyl)trimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form germanium dioxide and other oxidation products.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction: Reduction reactions can convert the compound into different organogermanium species.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Wissenschaftliche Forschungsanwendungen
Germane, (4-chlorophenyl)trimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Biology: Research into the biological activity of organogermanium compounds often includes this compound due to its unique structure.
Medicine: While not widely used in medicine, it serves as a model compound for studying the potential therapeutic effects of organogermanium compounds.
Wirkmechanismus
The mechanism of action of Germane, (4-chlorophenyl)trimethyl- involves its interaction with various molecular targets. The germanium atom can form bonds with oxygen, nitrogen, and sulfur atoms in biological molecules, potentially altering their function. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activity and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Germane, (4-chlorophenyl)trimethyl- include other organogermanium compounds such as:
- Trimethylgermanium chloride
- Phenylgermanium trichloride
- Dimethylgermanium dichloride
Compared to these compounds, Germane, (4-chlorophenyl)trimethyl- is unique due to the presence of the 4-chlorophenyl group, which imparts different chemical and biological properties .
Eigenschaften
CAS-Nummer |
56866-67-2 |
|---|---|
Molekularformel |
C9H13ClGe |
Molekulargewicht |
229.28 g/mol |
IUPAC-Name |
(4-chlorophenyl)-trimethylgermane |
InChI |
InChI=1S/C9H13ClGe/c1-11(2,3)9-6-4-8(10)5-7-9/h4-7H,1-3H3 |
InChI-Schlüssel |
USNYSGWJAFQHQY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Ge](C)(C)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14145860.png)

![2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B14145870.png)

![3-(4-Methylphenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14145878.png)
![2-[4-(Pyrimidin-5-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14145880.png)




![3-Methoxy-4-methyl-2-(2H-tetrazol-5-yl)-4H-furo[3,2-b]indole](/img/structure/B14145904.png)

